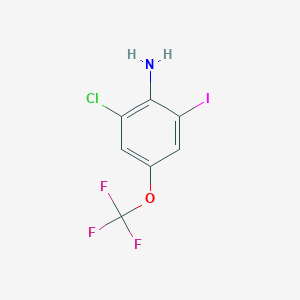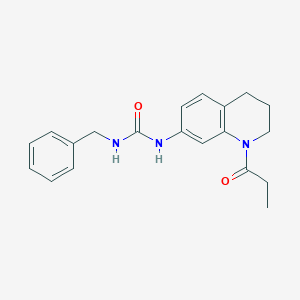
1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea and its analogs has been a topic of interest in medicinal chemistry . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which is a part of this compound, has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can result in the formation of various complexes . These reactions can deliver paramagnetic species containing high spin Co (II) centers, and diamagnetic compounds with low spin Co (III) centers .科学的研究の応用
Synthesis and Structural Analysis
- Synthetic Methodologies : New synthetic routes have been developed for the construction of complex molecules incorporating the tetrahydroquinoline skeleton, crucial for various biological activities. For example, a method for preparing 3,4-dihydroisoquinolin-1(2H)-ones starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate has been reported, highlighting the versatility of urea derivatives in synthetic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).
Biological Activity
- Anticancer Properties : Novel urea and bis-urea derivatives with primaquine and hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects in vitro against various cancer cell lines, including breast carcinoma MCF-7 cells. Some derivatives demonstrated high antioxidant activity and antimicrobial effects, indicating their potential as lead compounds in the development of new therapeutic agents (I. Perković et al., 2016).
Applications in Anion Recognition and Catalysis
- Anion Receptor Applications : Certain urea derivatives have been shown to form solution-stable complexes with metals like copper(I), behaving as anion receptors in aprotic media. These findings highlight the potential application of urea derivatives in developing new materials for anion recognition and separation processes (V. Amendola et al., 2006).
作用機序
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
For instance, a related compound was found to bind to the colchicine binding site of tubulin , which could disrupt microtubule dynamics and inhibit cell division .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it may affect the cell cycle and apoptosis pathways . Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Result of Action
The compound’s action may result in the inhibition of cell division and induction of apoptosis, as suggested by the effects of similar compounds . Specifically, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line .
特性
IUPAC Name |
1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPNNSYLMTEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
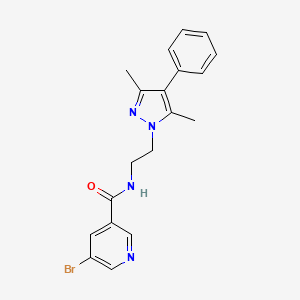
![5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide](/img/structure/B2753829.png)
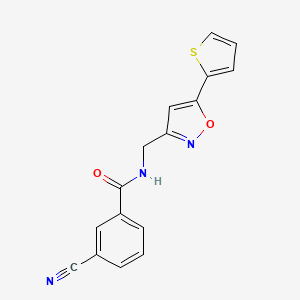
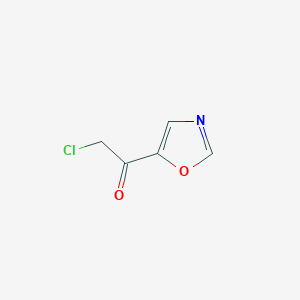
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
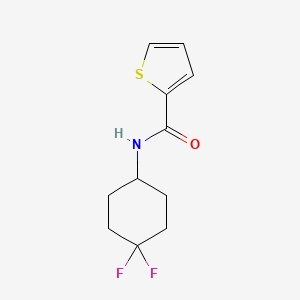
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)


![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)

